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Compound of Interest

6-Chloro-2-methylquinoline-3-
Compound Name:
carboxylic acid

cat. No.: B1621895

An In-Depth Technical Guide to 6-Chloro-2-methylquinoline-3-carboxylic acid: Structure,
Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2-methylquinoline-3-
carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will
delve into its core molecular structure, physicochemical properties, and detailed synthetic
pathways. The narrative emphasizes the compound's role as a versatile scaffold in drug
discovery, drawing on the broader biological activities of the quinoline nucleus. This document
is intended for researchers, scientists, and professionals in drug development, offering both
foundational knowledge and practical insights into the application of this valuable chemical
entity.

The Quinoline Scaffold: A Privileged Structure In
Medicinal Chemistry

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a cornerstone in
the development of therapeutic agents.[1][2] Compounds incorporating this scaffold have
demonstrated a vast spectrum of biological and pharmaceutical activities, including anticancer,
antimalarial, anti-inflammatory, antibacterial, and antifungal properties.[1][3] The versatility of
the quinoline nucleus allows for extensive functionalization, enabling chemists to modulate
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pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[4] 6-
Chloro-2-methylquinoline-3-carboxylic acid is a prime example of a functionalized quinoline
derivative that serves as both a biologically active molecule and a critical intermediate for more
complex drug candidates.

Molecular Profile of 6-Chloro-2-methylquinoline-3-
carboxylic acid

A thorough understanding of the molecular structure and physicochemical properties is
fundamental to leveraging any compound in a research and development setting.

Molecular Structure

The formal IUPAC name for this compound is 6-chloro-2-methylquinoline-3-carboxylic acid.
Its structure consists of a quinoline core with three key substituents that dictate its chemical
reactivity and biological function:

e Achloro group at the C6 position.
» A methyl group at the C2 position.
e A carboxylic acid group at the C3 position.

The presence of the electron-withdrawing chloro group and the carboxylic acid, combined with
the methyl group, creates a unique electronic and steric profile that is central to its utility.

Physicochemical Properties

The key identifying and physical properties of 6-Chloro-2-methylquinoline-3-carboxylic acid
are summarized in the table below.
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Property Value Source
Molecular Formula C11HsCINO:2 [5]
Molecular Weight 221.64 g/mol [5]

CAS Number 92513-40-1 [5]
Appearance Solid

InChi Key BXNOWQXNZZNEJV-

UHFFFAOYSA-N

Clclcc2e(nc(c(c2)C(=0)0O)C)c
cl

SMILES

Synthesis and Characterization

The synthesis of quinoline derivatives can be achieved through several classic organic
reactions. The selection of a synthetic route is often guided by the availability of starting
materials, desired yield, and scalability.

Synthetic Strategy: The Doebner-von Miller Reaction

A common and effective method for synthesizing quinoline-3-carboxylic acids is the Doebner-
von Miller reaction, which involves the condensation of an aniline, an a,3-unsaturated carbonyl
compound (or its precursors), and pyruvic acid. For the target molecule, a logical approach
involves the reaction of 4-chloroaniline with an appropriate B-ketoester and an aldehyde,
followed by cyclization and oxidation.

The causality behind this choice lies in its efficiency for creating the substituted quinoline core
in a convergent manner. The reaction proceeds through the formation of a Schiff base, followed
by a Michael addition and subsequent cyclization and aromatization, providing a robust
pathway to the desired scaffold.

Experimental Protocol: Synthesis via Modified
Friedlander Annulation
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This protocol outlines a plausible laboratory-scale synthesis adapted from established methods
for similar quinoline derivatives. The Friedlander synthesis, which involves the reaction of a 2-
aminoaryl aldehyde or ketone with a compound containing a reactive a-methylene group,
provides a direct route.

Materials:

e 2-Amino-5-chlorobenzaldehyde
» Ethyl acetoacetate

e Potassium hydroxide (KOH)

» Ethanol

e Hydrochloric acid (HCI)
Step-by-Step Procedure:

e Condensation: In a round-bottom flask, dissolve 2-amino-5-chlorobenzaldehyde (1
equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.

o Base Catalysis: Add a catalytic amount of potassium hydroxide to the mixture. The base
facilitates the initial aldol-type condensation between the carbonyl of the aldehyde and the a-
methylene of the ethyl acetoacetate.

e Cyclization & Dehydration: Reflux the mixture for 4-6 hours. During this time, the
intermediate undergoes an intramolecular cyclization followed by dehydration to form the
quinoline ring system, yielding ethyl 6-chloro-2-methylquinoline-3-carboxylate.

o Saponification: After cooling the reaction mixture to room temperature, add an agueous
solution of potassium hydroxide (2-3 equivalents) and reflux for another 2-3 hours to
hydrolyze the ester to the corresponding carboxylic acid.

 Acidification & Isolation: Cool the mixture and pour it into ice-cold water. Acidify with dilute
hydrochloric acid until a precipitate forms (typically pH 3-4).
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 Purification: Filter the crude solid product, wash with cold water to remove inorganic salts,
and dry. Recrystallize from a suitable solvent like ethanol or acetic acid to obtain pure 6-
Chloro-2-methylquinoline-3-carboxylic acid.
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Final Product:

6-Chloro-2-methylquinoline-3-carboxylic acid
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Caption: Workflow for the synthesis of 6-Chloro-2-methylquinoline-3-carboxylic acid.
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Spectroscopic Validation

Structural confirmation of the synthesized product is achieved through standard spectroscopic
methods.

'H NMR: Expected signals would include aromatic protons on the quinoline core, a singlet for
the C2-methyl group, and a broad singlet for the carboxylic acid proton.

e 13C NMR: The spectrum would show characteristic peaks for the quaternary carbons of the
quinoline ring, the methyl carbon, the carboxyl carbon, and the carbons bearing protons.

o FT-IR: Key absorption bands would be observed for the O-H stretch of the carboxylic acid
(broad, ~2500-3300 cm™1), the C=0 stretch (~1700 cm~1), and C=C/C=N stretches in the
aromatic region (~1500-1600 cm™1).

e Mass Spectrometry: The mass spectrum would show a molecular ion peak (M)
corresponding to the molecular weight (221.64), with a characteristic M+2 peak at
approximately a 1:3 ratio due to the 3’Cl isotope.

Core Applications in Drug Development

The true value of 6-Chloro-2-methylquinoline-3-carboxylic acid for scientists lies in its
potential as a building block for novel therapeutics.

A Versatile Pharmacophore and Intermediate

Quinoline-3-carboxylic acid derivatives are recognized as important pharmacophores. For
instance, various derivatives have been investigated as inhibitors of protein kinase CK2, a
target implicated in cancer development.[6] The core structure of 6-Chloro-2-methylquinoline-
3-carboxylic acid provides an ideal starting point for generating a library of compounds for
screening. The carboxylic acid group serves as a versatile chemical handle for derivatization,
allowing for the synthesis of amides, esters, and other functional groups to explore structure-
activity relationships (SAR).
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Caption: Role as a central scaffold for developing diverse drug candidates.

Handling and Safety

As a laboratory chemical, 6-Chloro-2-methylquinoline-3-carboxylic acid must be handled
with appropriate care.

» Hazard Classification: The compound is classified as Acute Toxicity, Oral, Category 4.
e Hazard Statement: H302: Harmful if swallowed.

o Precautionary Measures: Standard laboratory personal protective equipment (PPE),
including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted
in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact
with skin and eyes.

Conclusion

6-Chloro-2-methylquinoline-3-carboxylic acid is more than just a chemical compound; it is a
gateway to therapeutic innovation. Its well-defined structure, accessible synthesis, and
versatile chemical handles make it an invaluable tool for medicinal chemists. By serving as a
foundational scaffold, it enables the exploration of new chemical space and the development of
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next-generation drug candidates targeting a wide array of diseases, from cancer to infectious
agents. This guide provides the technical foundation necessary for researchers to confidently
incorporate this potent building block into their drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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